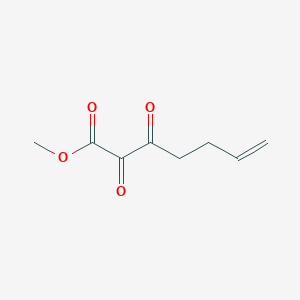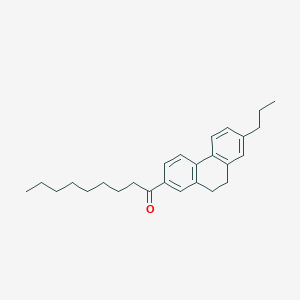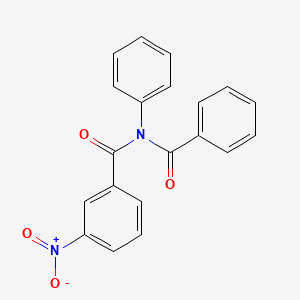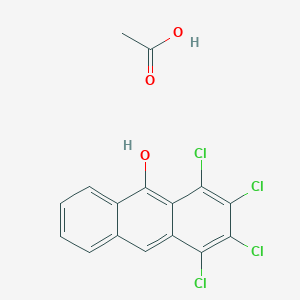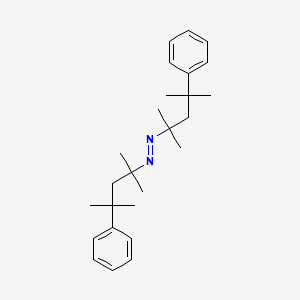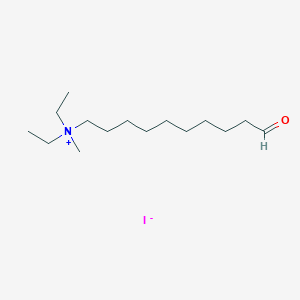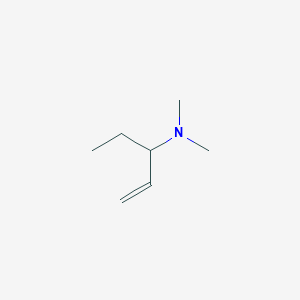
N,N-Dimethylpent-1-en-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylpent-1-en-3-amine: is an organic compound belonging to the class of amines It is characterized by the presence of a nitrogen atom bonded to two methyl groups and a pentenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Amines: One common method for preparing N,N-Dimethylpent-1-en-3-amine involves the alkylation of dimethylamine with 1-pentene. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Reductive Amination: Another method involves the reductive amination of pent-1-en-3-one with dimethylamine. This process uses reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure consistent quality and scalability. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethylpent-1-en-3-amine can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to form secondary amines or primary amines, depending on the reducing conditions and agents used, such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry: N,N-Dimethylpent-1-en-3-amine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of amines with biological molecules. It can be used as a probe to investigate enzyme mechanisms and receptor binding.
Medicine: this compound has potential applications in medicinal chemistry. It can be used in the design and synthesis of new drugs, particularly those targeting the central nervous system.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique structure allows it to impart specific properties to the final products, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of N,N-Dimethylpent-1-en-3-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophilic centers. It can also form hydrogen bonds and engage in van der Waals interactions, influencing its binding to receptors and enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethylethanamine: A simpler amine with two methyl groups attached to the nitrogen atom.
N,N-Dimethylpropylamine: An amine with a propyl group instead of a pentenyl chain.
N,N-Dimethylbutylamine: An amine with a butyl group.
Uniqueness: N,N-Dimethylpent-1-en-3-amine is unique due to its pentenyl chain, which provides additional reactivity and versatility compared to simpler amines. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
61308-09-6 |
|---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.20 g/mol |
IUPAC Name |
N,N-dimethylpent-1-en-3-amine |
InChI |
InChI=1S/C7H15N/c1-5-7(6-2)8(3)4/h5,7H,1,6H2,2-4H3 |
InChI Key |
MSMQZIXTRIRUKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1,3-Bis(4-methoxyphenyl)prop-2-en-1-yl]-2-ethoxy-1,3-dioxolane](/img/structure/B14573222.png)
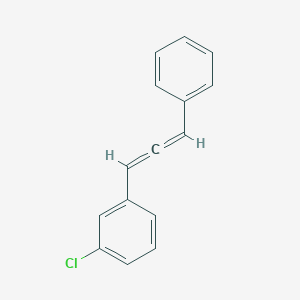
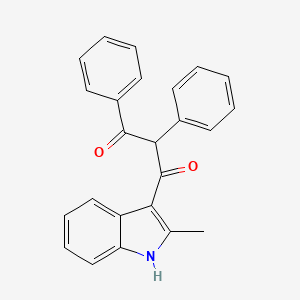
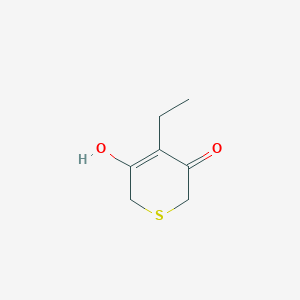
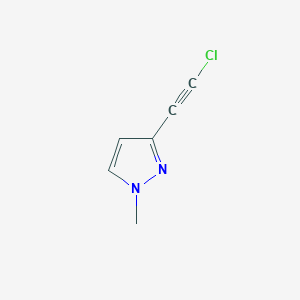
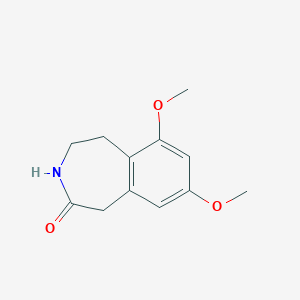
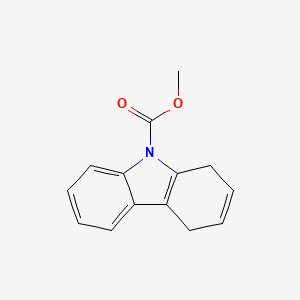
![4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-[(4-nitrophenyl)thio]-](/img/structure/B14573251.png)
